![molecular formula C6H10O2 B2979718 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol CAS No. 1782594-07-3](/img/structure/B2979718.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
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Description
“2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It is a valuable saturated bicyclic structure that has been incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is 1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can be readily derivatized with numerous transformations .Physical And Chemical Properties Analysis
The physical form of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is liquid . Its molecular weight is 114.14 .Scientific Research Applications
Bioisosteres of the Ortho-Substituted Phenyl Ring
2-Oxabicyclo[2.1.1]hexanes have been developed as saturated bioisosteres of the ortho-substituted phenyl ring . They have similar geometric properties to the ortho-substituted phenyl ring, making them suitable for use in bioactive compounds .
Improvement of Physicochemical Properties
The replacement of the phenyl ring in bioactive compounds with 2-oxabicyclo[2.1.1]hexanes can improve their water solubility and reduce lipophilicity . This can lead to compounds with improved physicochemical profiles .
Retention of Bioactivity
Even after the replacement of the phenyl ring with 2-oxabicyclo[2.1.1]hexanes, the bioactivity of the compounds is retained . This makes 2-oxabicyclo[2.1.1]hexanes a promising option for the development of new drugs and agrochemicals .
Use in Agrochemicals
2-Oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in marketed agrochemicals such as fluxapyroxad and boscalid . The replacement resulted in agrochemicals with improved water solubility and reduced lipophilicity, while retaining their bioactivity .
Access to New Chemical Space
The use of 2-oxabicyclo[2.1.1]hexanes opens up access to new chemical space . They can be readily derivatized with numerous transformations, providing chemists with a wider range of options for the development of new compounds .
Use in Drug Discovery Projects
2-Oxabicyclo[2.1.1]hexanes can be used as saturated bioisosteres of (hetero)aromatic rings in drug discovery projects . Their use can enhance the repertoire of available saturated bioisosteres, providing more options for the development of new drugs .
properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXUXSPPQRDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol | |
CAS RN |
1782594-07-3 |
Source
|
Record name | {2-oxabicyclo[2.1.1]hexan-4-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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